

4-[(Dimethylamino)methyl]benzonitrile molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-[(Dimethylamino)methyl]benzonitrile
Cat. No.:	B188967
	Get Quote

An In-depth Technical Guide to 4-[(Dimethylamino)methyl]benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Dimethylamino)methyl]benzonitrile is a substituted aromatic nitrile compound. Its molecular structure, featuring a benzonitrile core with a dimethylaminomethyl substituent, presents a unique combination of chemical properties that make it a molecule of interest in various scientific domains, including synthetic chemistry and preliminary biological screening. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and known biological activities, tailored for professionals in research and drug development.

Molecular Structure and Chemical Formula

The fundamental characteristics of **4-[(Dimethylamino)methyl]benzonitrile** are summarized below.

Table 1: Chemical Identity of **4-[(Dimethylamino)methyl]benzonitrile**

Identifier	Value
IUPAC Name	4-[(dimethylamino)methyl]benzonitrile [1]
CAS Number	35525-86-1 [1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₂ N ₂ [1] [3] [4]
Molecular Weight	160.22 g/mol [1] [3] [4]
Canonical SMILES	CN(C)CC1=CC=C(C=C1)C#N [3]
InChI	InChI=1S/C10H12N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3 [1]
InChIKey	QCSOEUMGZOKXPJ-UHFFFAOYSA-N [1]

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for **4-[(Dimethylamino)methyl]benzonitrile** is presented below. This information is crucial for its identification, purification, and handling in a laboratory setting.

Table 2: Physicochemical Properties of **4-[(Dimethylamino)methyl]benzonitrile**

Property	Value	Source
Boiling Point	245.1 °C	[3]
XLogP3	1.5	[1]

Table 3: Spectroscopic Data References for **4-[(Dimethylamino)methyl]benzonitrile**

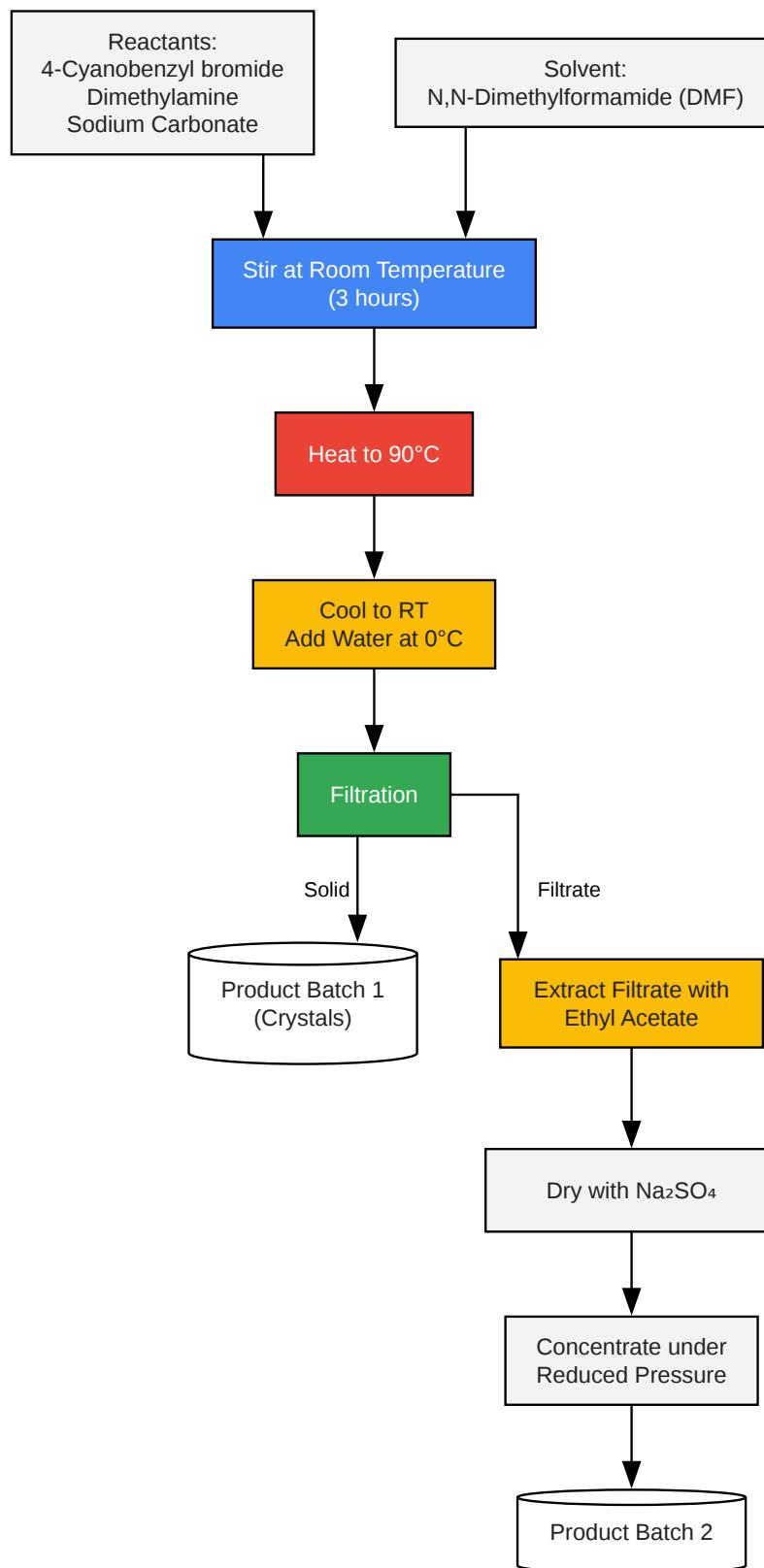
Spectrum Type	Source Information
¹ H NMR	Available from Aldrich Chemical Company, Inc. [1]
¹³ C NMR	Available from Aldrich Chemical Company, Inc. [1]
FT-IR	Technique: Capillary Cell: Neat; Source: Aldrich Chemical Company, Inc. [1]
Mass Spectrum (GC-MS)	Available. [1]

Synthesis of 4-[(Dimethylamino)methyl]benzonitrile

A common and effective method for the synthesis of **4-[(Dimethylamino)methyl]benzonitrile** involves the nucleophilic substitution of 4-cyanobenzyl bromide with dimethylamine.

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[\[2\]](#)


Materials:

- 4-Cyanobenzyl bromide
- Sodium carbonate
- Dimethylamine
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate

Procedure:

- Dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol), sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.), and dimethylamine (56.0 mmol, 1.1 eq.) in N,N-dimethylformamide (75 mL).
- Stir the reaction mixture at room temperature for 3 hours.
- Heat the mixture to 90°C and continue the reaction until completion (monitoring by TLC is recommended).
- Cool the reaction mixture to room temperature.
- Add water (200 mL) and stir at 0°C.
- If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum. This constitutes the first batch of the product.
- Combine the filtrates and extract with ethyl acetate (3 x 50 mL).
- Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the second batch of the product.
- The total yield of **4-[(Dimethylamino)methyl]benzonitrile** is reported to be in the range of 72-98%.[\[2\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)**Synthesis workflow for 4-[(Dimethylamino)methyl]benzonitrile.**

Biological Activity and Potential Applications

Known Activities

Current literature suggests that **4-[(Dimethylamino)methyl]benzonitrile** has been investigated for its biological activities, primarily in the context of pest control. It is described as a chemical pesticide and an insecticide effective against a range of insects, including mosquitoes and cockroaches.^[3] Furthermore, some level of biological activity against soil bacteria has been reported.^[3]

Relevance for Drug Development

While the documented applications are in the agrochemical field, the structural motifs present in **4-[(Dimethylamino)methyl]benzonitrile** are of interest to medicinal chemists. The benzonitrile group is a common feature in many pharmaceutical agents, and the tertiary amine can be crucial for modulating physicochemical properties such as solubility and for forming interactions with biological targets. The dimethylamino group, in particular, is a recognized pharmacophore in numerous FDA-approved drugs.

Further research into the biological activities of **4-[(Dimethylamino)methyl]benzonitrile** and its derivatives could uncover potential therapeutic applications. Screening against various biological targets, such as enzymes and receptors, may reveal novel pharmacological profiles.

Safety and Handling

4-[(Dimethylamino)methyl]benzonitrile is associated with several hazard classifications.

Table 4: GHS Hazard Statements for **4-[(Dimethylamino)methyl]benzonitrile**

Hazard Code	Description
H302	Harmful if swallowed ^[1]
H312	Harmful in contact with skin ^[1]
H315	Causes skin irritation ^[1]
H318	Causes serious eye damage ^[1]
H332	Harmful if inhaled ^[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. At higher concentrations, it may cause skin irritation and respiratory problems.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(DIMETHYLAMINO)METHYL]BENZONITRILE | 35525-86-1 [chemicalbook.com]
- 3. 4-((Dimethylamino)methyl)benzonitrile | 35525-86-1 | KBA52586 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. 35525-86-1|4-((Dimethylamino)methyl)benzonitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [4-[(Dimethylamino)methyl]benzonitrile molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188967#4-dimethylamino-methyl-benzonitrile-molecular-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com